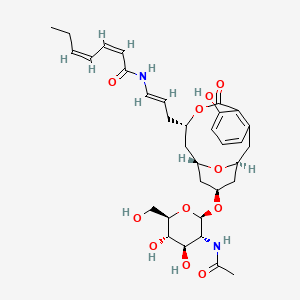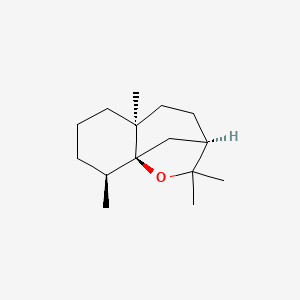
Isodihydroagarofuran
Overview
Description
Isodihydroagarofuran is a chemical compound with the formula C15H26O and a molecular weight of 222.3663 . It is a type of sesquiterpenoid, which is a class of natural products characterized by a tricyclic architecture comprising trans-decalin and tetrahydrofuran rings, and oxygen functionalities on them .
Synthesis Analysis
The total synthesis of dihydro-β-agarofuran (DHβAF) sesquiterpenoids, which include isodihydroagarofuran, has been achieved by several research groups . In 2020, a scalable total synthesis of this type of natural product was developed, enabling the elaboration to naturally occurring ester derivatives . Additionally, 18 new β-dihydroagarofuran derivatives were designed and synthesized using 1β,2β,4α,6α,8β,9α,12-heptahydroxy-β-dihydroagarofuran as the starting material .Molecular Structure Analysis
The molecular structure of isodihydroagarofuran is characterized by a tricyclic architecture comprising trans-decalin and tetrahydrofuran rings, and oxygen functionalities on them . The IUPAC Standard InChIKey for isodihydroagarofuran is HVAVUZLEYSAYGE-FXYBZAJKSA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of isodihydroagarofuran and its derivatives are complex and involve multiple steps . For instance, the synthesis of 18 new β-dihydroagarofuran derivatives involved the use of 1β,2β,4α,6α,8β,9α,12-heptahydroxy-β-dihydroagarofuran as the starting material .Scientific Research Applications
Synthesis and Metabolite Evaluation
Synthesis of Isofurans
Isofurans, a class of human arachidonic acid oxidation products, are synthesized through a free radical mechanism independent of cyclooxygenase enzymes. Studies describe the enantioselective preparation of enediol isofurans, such as 15-epi-ent-SC-Delta13-8-IsoF and ent-SC-Delta13-8-IsoF, offering insights into their potential physiological applications (Taber & Zhang, 2006).
Flexible Synthesis for Physiological Evaluation
The enantioselective preparation of versatile epoxide intermediates for the synthesis of isofurans, such as SC-Delta(13)-9-IsoF, is highlighted. This approach enables the availability of these metabolites for physiological evaluation (Taber, Pan & Zhao, 2004).
Biochemical Pathways and Lipid Peroxidation
- Biochemistry of Isofurans: Research explores isofurans within the context of lipid peroxidation, particularly under conditions of elevated oxygen tension. This includes their formation and potential biological activity, contributing to understanding lipid peroxidation pathways (Roberts, Fessel & Davies, 2004).
Therapeutic and Biological Research
- Neuroprotective Properties: Dihydroagarofuran derivatives from Tripterygium wilfordii, including sesquiterpenoid esters, are investigated for their neuroprotective properties. This study indicates their potential in enhancing cell viability in specific cellular models (Chen et al., 2018).
Environmental and Ecological Applications
Stable Isotopes in Ecology
While not directly related to isodihydroagarofuran, research on stable isotopes, such as the use of bioavailable strontium, offers insights into environmental and ecological monitoring. This methodology aids in understanding ecological and physiological processes, potentially applicable in the study of compounds like isodihydroagarofuran (Gannes, O'Brien & Rio, 1997).
Nuclear Techniques in Nutritional Monitoring
Isotopic techniques in nutrition research, encompassing the study of various nutrients and their metabolism, can be relevant in understanding the nutritional or physiological impacts of compounds such as isodihydroagarofuran (Valencia & Iyengar, 2002).
properties
IUPAC Name |
(1S,2S,6S,9R)-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-11-6-5-8-14(4)9-7-12-10-15(11,14)16-13(12,2)3/h11-12H,5-10H2,1-4H3/t11-,12+,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAVUZLEYSAYGE-NEBZKDRISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C13CC(CC2)C(O3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@]2([C@]13C[C@@H](CC2)C(O3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydroagarofuran | |
CAS RN |
20053-66-1 | |
| Record name | Dihydroagarofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020053661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Tris[2-(4-aminophenoxy)ethyl]amine](/img/structure/B1248514.png)
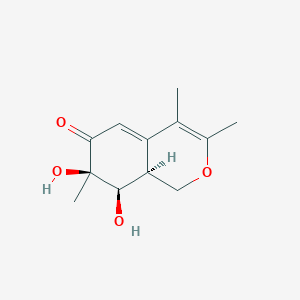

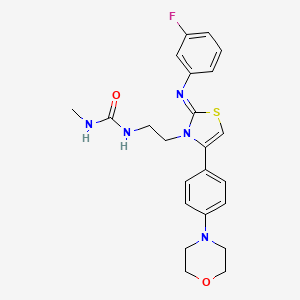
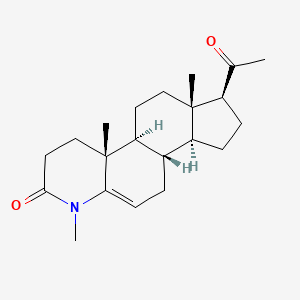
![Flavanone 7-O-[alpha-L-rhamnosyl-(1->2)-beta-D-glucoside]](/img/structure/B1248521.png)
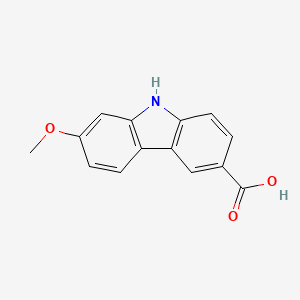
![4-[5-(4-ethoxyphenyl)-3-isoxazolyl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B1248523.png)
